3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Description
“3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It is a derivative of sulfonamides, which are known as inhibitors of proteases, carbonic anhydrase, capsase, and COX-2 . These compounds are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then substituted at the N-position with various alkyl/aryl halides .Physical and Chemical Properties Analysis
The compound “this compound” is a solid . Its molecular formula is C14H13NSO4 and it has a molecular weight of 291 g/mol .Mechanism of Action
In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Future Directions
Based on the biological activities of sulfonamides and benzodioxane containing compounds, future research could focus on synthesizing new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Further studies could also explore the potential of these compounds as potent HIV protease inhibitors and anti-cancer agents .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-10-2-1-3-12(8-10)21(17,18)16-11-4-5-13-14(9-11)20-7-6-19-13/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSEVBGLAFDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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